molecular formula C11H16BrNO3S B497595 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide CAS No. 873588-86-4

4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Cat. No.: B497595
CAS No.: 873588-86-4
M. Wt: 322.22g/mol
InChI Key: VXYQDGLTVWRBGB-UHFFFAOYSA-N
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Description

4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide is an organic compound with a complex structure, featuring a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The ethoxy group can be introduced through an etherification reaction, while the sulfonamide group is added via sulfonation followed by amination. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The choice of raw materials and the efficiency of the synthetic route are critical factors in determining the cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydroxide for substitution), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzenesulfonamides, while oxidation can lead to sulfonic acids or other oxidized derivatives.

Scientific Research Applications

4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, potentially inhibiting enzyme activity. The bromine and ethoxy groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxy-N-propan-2-ylbenzenesulfonamide
  • 4-chloro-3-ethoxy-N-propan-2-ylbenzenesulfonamide
  • 4-bromo-3-ethoxy-N-methylbenzenesulfonamide

Uniqueness

4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S/c1-4-16-11-7-9(5-6-10(11)12)17(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYQDGLTVWRBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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